molecular formula C8H12BNO4S B1418720 Ethyl 3-boronobenzenesulfonamide CAS No. 871329-76-9

Ethyl 3-boronobenzenesulfonamide

Cat. No. B1418720
M. Wt: 229.07 g/mol
InChI Key: VPQGUZSIKYKFNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-boronobenzenesulfonamide is a chemical compound with the empirical formula C8H12BNO4S . It is used in scientific research and exhibits intriguing properties, making it valuable for diverse applications, such as catalysis, medicinal chemistry, and material science.


Molecular Structure Analysis

The molecular weight of Ethyl 3-boronobenzenesulfonamide is 229.06 . The molecule contains 5 hydrogen bond acceptors, 3 hydrogen bond donors, and 4 freely rotating bonds .


Physical And Chemical Properties Analysis

Ethyl 3-boronobenzenesulfonamide has a density of 1.4±0.1 g/cm3, a boiling point of 451.2±55.0 °C at 760 mmHg, and a flash point of 226.7±31.5 °C . It has a molar refractivity of 55.0±0.4 cm3 and a molar volume of 167.3±5.0 cm3 .

Safety And Hazards

Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . Users are advised to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid ingestion and inhalation .

properties

IUPAC Name

[3-(ethylsulfamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BNO4S/c1-2-10-15(13,14)8-5-3-4-7(6-8)9(11)12/h3-6,10-12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPQGUZSIKYKFNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)S(=O)(=O)NCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40661210
Record name [3-(Ethylsulfamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-boronobenzenesulfonamide

CAS RN

871329-76-9
Record name [3-(Ethylsulfamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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